Cas no 75-75-2 (Methanesulfonic acid)

Methanesulfonic acid (MSA) is a strong organic acid with the chemical formula CH₃SO₃H. It is widely used in industrial and laboratory applications due to its high acidity, low volatility, and excellent thermal stability. MSA is non-oxidizing and less corrosive compared to mineral acids like sulfuric or hydrochloric acid, making it suitable for delicate processes such as electroplating, catalysis, and organic synthesis. Its water-soluble nature and biodegradability enhance its environmental profile. Additionally, MSA serves as an effective catalyst in esterification and alkylation reactions. Its stability under high temperatures and compatibility with various materials further contribute to its utility in chemical manufacturing and electronics industries.
Methanesulfonic acid structure
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
CAS No:75-75-2
MF:CH4O3S
MW:96.1
MDL:MFCD00007518
CID:34017
PubChem ID:6395
Update Time:2025-11-01

Methanesulfonic acid Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonic acid
    • MSA
    • Methanesulfonicacidaqsoln
    • Methanesulphonic acid
    • Methylsulfonic Acid
    • Mesic acid
    • Methanesulfonic Acid [for HPLC]
    • Sulfomethane
    • Alkanesulfonic acid
    • Methanesulfonicacid
    • Methane Sulfonic Acid
    • NSC3718
    • CCRIS 2783
    • methansulfonic acid
    • Methansulfonsaeure
    • NCGC00258626-01
    • EINECS 200-898-6
    • Mesylate
    • NSC-3718
    • NCGC00248914-01
    • CHEMBL3039600
    • UNII-12EH9M7279
    • Methanesulfonic acid, 99.5%
    • DTXCID806422
    • M0093
    • NSC 3718
    • CH3SO3H
    • EC 200-898-6
    • CHEBI:27376
    • Z281776238
    • Alkanesulfonate
    • Q414168
    • methylsulphonic acid
    • LACTIC ACID(DL)
    • methansulphonic acid
    • Methanesulfonic acid, >=99.0%, ReagentPlus(R)
    • Kyselina methansulfonova
    • Aliphatic sulfonate
    • A934985
    • methane sulphonic acid
    • methanesulphonic-acid-
    • methyl sulfonic acid
    • MsOH
    • WLN: WSQ1
    • F1908-0093
    • Kyselina methansulfonova [Czech]
    • Methanesulfonic acid, >=99.0%
    • METHANESULFONIC ACID [II]
    • AT25153
    • Methanesulfonic acid, Vetec(TM) reagent grade, 98%
    • metanesulfonic acid
    • DB-075013
    • ammoniummethanesulfonate
    • METHANESULFONIC ACID [MI]
    • InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
    • Mesylic acid
    • J-521696
    • 75-75-2
    • MFCD00007518
    • H3CSO3H
    • Methanesulfonic acid, for HPLC, >=99.5% (T)
    • BRN 1446024
    • Methanesulfonic Acid (CH3SO3H)
    • J1.465F
    • CAS-75-75-2
    • methane-sulfonic acid
    • Tox21_201073
    • EN300-29198
    • Methanesulfonic acid, anhydrous
    • AI3-28532
    • BP-12823
    • NS00004472
    • STL264182
    • Methanesulfonic acid, HPLC grade
    • CH3SO2OH
    • DTXSID4026422
    • 4-04-00-00010 (Beilstein Handbook Reference)
    • Methanesulfonic acid solution
    • METHANESULFONIC ACID [HSDB]
    • methyl-sulfonic acid
    • MeSO3H
    • M2059
    • AKOS009146947
    • HSDB 5004
    • METHANESULFONIC ACID (II)
    • CH4O3S
    • 12EH9M7279
    • 03S
    • MDL: MFCD00007518
    • Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
    • InChI Key: AFVFQIVMOAPDHO-UHFFFAOYSA-N
    • SMILES: CS(=O)(=O)O
    • BRN: 1446024

Computed Properties

  • Exact Mass: 95.98810
  • Monoisotopic Mass: 79.993
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 92.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.9
  • Topological Polar Surface Area: 56.5A^2

Experimental Properties

  • Color/Form: Colorless or slightly brown oily liquid, solid at low temperature.
  • Density: 1.319 g/mL at 25 °C
  • Melting Point: 17-19 °C (lit.)
  • Boiling Point: 167 °C/10 mmHg(lit.)
  • Flash Point: Fahrenheit: 372.2 ° f < br / > Celsius: 189 ° C < br / >
  • Refractive Index: n20/D 1.416
  • Solubility: water: soluble1,000 g/L at 20°C
  • Water Partition Coefficient: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
  • Stability/Shelf Life: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
  • PSA: 62.75000
  • LogP: 0.58480
  • Merck: 5954
  • Vapor Pressure: <1 mmHg ( 20 °C)
  • Sensitiveness: Light Sensitive & Hygroscopic
  • pka: -2.6(at 25℃)
  • Color/Form: 70 wt. % in H2O
  • Solubility: It is soluble in water, alcohol and ether, insoluble in alkanes, benzene, toluene, etc., does not decompose in boiling water and hot lye, and has a strong corrosive effect on metal iron, copper and lead.

Methanesulfonic acid Security Information

Methanesulfonic acid Customs Data

  • HS CODE:2904100000
  • Customs Data:

    China Customs Code:

    2904100000

    Overview:

    2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Methanesulfonic acid Production Method

Production Method 1

Reaction Conditions
Reference
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637]
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(22),

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  2 h, 5 °C; 5 h, 5 °C → 60 °C
Reference
A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate
Tian, Qingping; Cheng, Zhigang; Yajima, Herbert M.; Savage, Scott J.; Green, Keena L.; et al, Organic Process Research & Development, 2013, 17(1), 97-107

Production Method 3

Reaction Conditions
1.1 Solvents: 2-Methyltetrahydrofuran ;  60 min, 25 °C; 1 h, 25 °C
Reference
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
Anonymous, IP.com Journal, 2011, 11,

Production Method 4

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ;  rt; 1 h, rt
Reference
Synthesis of dabigatran etexilate mesylate
Cheng, Qingfang; et al, Zhongguo Xinyao Zazhi, 2012, 21(1), 88-91

Production Method 5

Reaction Conditions
1.1 Solvents: Acetone ;  rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ;  20 min, 35 - 40 °C
Reference
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
Anonymous, IP.com Journal, 2012, 12,

Production Method 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol ,  Ethyl acetate ;  3 - 4 h, 25 - 30 °C
Reference
An improved process for preparation of dabigatran etexilate mesylate
Sharif, S. D. Khasim; et al, Asian Journal of Chemistry, 2017, 29(6), 1253-1257

Production Method 7

Reaction Conditions
1.1 1 h, 0 °C
Reference
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
Reference
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Production Method 9

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, 80 °C
Reference
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Reference
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Reference
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

Production Method 15

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Reference
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

Production Method 16

Reaction Conditions
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Production Method 17

Reaction Conditions
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
Reference
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Production Method 18

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Production Method 20

Reaction Conditions
Reference
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

Production Method 21

Reaction Conditions
1.1 Solvents: Ethanol ;  24 h, 25 - 35 °C
Reference
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
Nirogi, Ramakrishna ; Shinde, Anil; Kambhampati, Rama Sastry; Mohammed, Abdul Rasheed; Saraf, Sangram Keshari; et al, Journal of Medicinal Chemistry, 2017, 60(5), 1843-1859

Production Method 22

Reaction Conditions
1.1 Solvents: 1-Butanol ;  rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Reference
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
Anonymous, IP.com Journal, 2012, 12,

Production Method 23

Reaction Conditions
1.1 Solvents: Acetone ,  Ethyl acetate ;  rt; 2 h, rt
Reference
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Devarasetty, Sitaramaiah; et al, Pharma Chemica, 2018, 10(4), 127-148

Production Method 24

Reaction Conditions
Reference
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Production Method 25

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Reference
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Production Method 26

Reaction Conditions
1.1 1 h, 0 °C
Reference
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

Production Method 27

Reaction Conditions
1.1 1 h, 0 °C
Reference
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

Production Method 28

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
Reference
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

Production Method 29

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
Reference
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

Production Method 30

Reaction Conditions
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
Reference
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Production Method 31

Reaction Conditions
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
Reference
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

Production Method 32

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
Reference
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

Production Method 33

Reaction Conditions
1.1 Solvents: Toluene
Reference
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Production Method 34

Reaction Conditions
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
Reference
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Production Method 35

Reaction Conditions
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
Reference
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Production Method 36

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Production Method 37

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Production Method 38

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Reference
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Production Method 39

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Production Method 40

Reaction Conditions
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Reference
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Production Method 41

Reaction Conditions
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Production Method 42

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Reference
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Methanesulfonic acid Raw materials

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Methanesulfonic acid Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR

Additional information on Methanesulfonic acid

Methanesulfonic acid (CAS No. 75-75-2): A Versatile Compound in Modern Chemical Research

Methanesulfonic acid, chemically known as CH₃SO₃H, is a compound with the CAS number 75-75-2. This simple yet highly reactive sulfonic acid has garnered significant attention in various scientific and industrial applications due to its unique chemical properties and versatility. Its molecular structure, featuring a methyl group attached to a sulfonic acid group, imparts distinct characteristics that make it invaluable in synthetic chemistry, pharmaceuticals, and material science.

The compound is primarily recognized for its strong acidic nature, which surpasses that of many common carboxylic acids. This exceptional acidity is attributed to the highly electronegative sulfur atom, which stabilizes the conjugate base through resonance. As a result, methanesulfonic acid serves as an effective catalyst in numerous organic reactions, particularly in the substitution and elimination processes. Its ability to protonate even weak bases makes it a preferred choice in certain synthetic pathways where high acidity is required.

In the realm of pharmaceutical research, methanesulfonic acid has found diverse applications. One of the most notable uses is in the synthesis of active pharmaceutical ingredients (APIs). The compound’s ability to facilitate nucleophilic substitution reactions has been leveraged to develop novel drug candidates. For instance, it has been employed in the preparation of sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties. Recent studies have highlighted its role in enhancing the yield and purity of these derivatives, thereby accelerating drug development pipelines.

Moreover, methanesulfonic acid is instrumental in the field of polymer chemistry. Its strong acidic environment promotes the formation of ester and anhydride derivatives, which are crucial for creating high-performance polymers. Researchers have utilized this compound to develop advanced materials with applications ranging from coatings to adhesives. The ability of methanesulfonic acid to catalyze polymerization reactions under mild conditions has made it a sustainable choice for industrial processes, aligning with global efforts toward green chemistry.

Recent advancements in chemical biology have also demonstrated the significance of methanesulfonic acid in studying enzyme mechanisms and protein interactions. The compound’s sulfonate group can act as a ligand, facilitating the binding of metal ions that are essential for enzymatic activity. This property has been exploited in structural biology studies to elucidate the three-dimensional structures of proteins and enzymes. Such insights are critical for understanding biological pathways and designing targeted therapeutic agents.

The environmental impact of methanesulfonic acid has also been a subject of interest. While it is not classified as a hazardous substance, its reactivity necessitates careful handling to prevent unintended side effects. Studies have explored its degradation pathways in aquatic environments, revealing that it undergoes hydrolysis to form methanol and sulfuric acid under certain conditions. Understanding these processes is vital for assessing its ecological footprint and developing sustainable disposal methods.

In conclusion, methanesulfonic acid (CAS No. 75-75-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it an indispensable tool in pharmaceutical synthesis, polymer chemistry, and biochemical research. As research continues to uncover new uses and refine existing applications, the importance of this versatile sulfonic acid is likely to grow even further.

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(CAS:75-75-2)Methanesulfonic acid
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